2-Allylpyrrolidine hydrochloride

Description

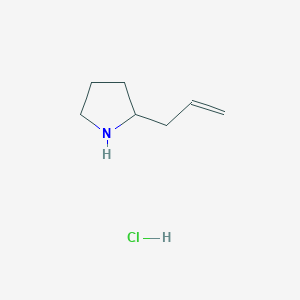

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBQANIGCPEPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Allylpyrrolidine hydrochloride CAS number lookup

The Technical Guide to 2-Allylpyrrolidine Hydrochloride: Identification, Synthesis, and Application

Executive Summary

This compound is a pivotal chiral building block in medicinal chemistry, distinct from its more common precursor, allyl-proline. It serves as a core scaffold for the synthesis of pyrrolizidine alkaloids, non-proteinogenic amino acids, and peptidomimetics used in drug discovery.

This guide provides a definitive "lookup" framework to resolve common identification errors, details the synthetic pathways for its production, and establishes a self-validating analytical protocol for researchers.

Identity & CAS Number Lookup

Critical Distinction: A frequent error in procurement is confusing 2-Allylpyrrolidine (no carboxylic acid) with 2-Allylproline (contains carboxylic acid) or N-Allylpyrrolidine (allyl on nitrogen). Use the table below to verify the exact chemical identity.

Definitive CAS Registry Table

| Chemical Name | Stereochemistry | CAS Number | Formula | Molecular Weight |

| 2-Allylpyrrolidine HCl | Racemic (±) | 245725-70-6 | C₇H₁₃N[1] · HCl | 147.65 g/mol |

| (S)-2-Allylpyrrolidine HCl | (S)-Isomer | 197230-28-7 | C₇H₁₃N[2] · HCl | 147.65 g/mol |

| (R)-2-Allylpyrrolidine HCl | (R)-Isomer | 197230-31-2 | C₇H₁₃N · HCl | 147.65 g/mol |

| (S)-2-Allylpyrrolidine | (S)-Free Base | 132959-53-6 | C₇H₁₃N | 111.19 g/mol |

| N-Allylpyrrolidine | Regioisomer (N-sub) | 24420-11-9 | C₇H₁₃N | 111.19 g/mol |

Chemical Identifiers (HCl Salt):

-

IUPAC Name: 2-(prop-2-en-1-yl)pyrrolidine hydrochloride

-

SMILES: C=CCC1CCCN1.Cl

-

InChIKey: YZBVIYJNUQVTTQ-UHFFFAOYSA-N (Free base parent)[3]

Synthetic Architectures

Synthesis of 2-allylpyrrolidine requires precise control to prevent racemization (if chiral) and to ensure regioselectivity at the C2 position rather than N-alkylation.

Primary Pathway: Anodic Oxidation & Allylation (The "Shono" Route)

This is the industry-standard method for accessing the C2 position of pyrrolidine rings.

-

N-Protection: Pyrrolidine is protected with a Carbamate group (Boc or Cbz).

-

Shono Oxidation: Electrochemical oxidation introduces a methoxy group at the C2 position, creating an N-acyliminium ion precursor.

-

Allylation: Treatment with Allyltrimethylsilane (Sakurai reaction) in the presence of a Lewis Acid (e.g., TiCl₄ or BF₃·OEt₂) installs the allyl group.

-

Deprotection: Acidic cleavage yields the hydrochloride salt.

Alternative Pathway: Grignard Addition to Cyclic Imine

Used for racemic synthesis or when starting from pyrrolidinone.

-

Activation: 2-Pyrrolidinone is converted to the thiolactam or activated lactam.

-

Eschenmoser Sulfide Contraction (Variant): Or direct addition of Allylmagnesium bromide to the corresponding cyclic imine (1-pyrroline).

-

Reduction: If starting from lactam, reduction with LiAlH₄ followed by salt formation.

Visualization of Synthetic Logic

Figure 1: The "Shono" synthetic route for regioselective C2-functionalization of pyrrolidine.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the identity of the compound must be validated using the following markers.

1H-NMR Diagnostic Peaks (D₂O or CDCl₃)

The allyl group provides a distinct fingerprint that differentiates this compound from N-allyl isomers.

-

Vinyl Proton (Internal): A multiplet at δ 5.7 – 5.9 ppm (-CH=).

-

Vinyl Protons (Terminal): Two distinct multiplets/doublets at δ 5.1 – 5.3 ppm (=CH₂).

-

Allylic Methylene: A multiplet at δ 2.2 – 2.5 ppm connecting the ring to the vinyl group.

-

C2-Methine: The chiral center proton (H2) usually shifts to δ 3.4 – 3.7 ppm due to the adjacent nitrogen and allyl group.

Enantiomeric Purity (Chiral HPLC)

For (R) or (S) specific batches, optical rotation is often insufficient due to low specific rotation values.

-

Column: Chiralpak IA or IC.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Derivatization: Pre-column derivatization with FDAA (Marfey’s reagent) is recommended for high-sensitivity UV detection of the amine.

Applications in Drug Development

2-Allylpyrrolidine is not just a reagent; it is a "privileged scaffold" in medicinal chemistry.

-

Olefin Metathesis Precursor: The terminal alkene allows for Ring-Closing Metathesis (RCM) to form bicyclic pyrrolizidine or indolizidine alkaloids, which are potent glycosidase inhibitors.

-

Fragment-Based Drug Design (FBDD): The pyrrolidine ring mimics the proline turn in peptides, while the allyl group provides a handle for further functionalization (e.g., hydroboration, oxidation to aldehyde) to access diverse chemical space.

-

Nicotinic Acetylcholine Receptors (nAChRs): Substituted pyrrolidines are key pharmacophores for modulating nAChRs, relevant in neurodegenerative disease research.

References

-

PubChem. (2025). Pyrrolidine, 1-(2-propenyl)- (N-Allyl isomer distinction).[3] National Library of Medicine. Retrieved from [Link]

Sources

2-Allylpyrrolidine hydrochloride molecular weight and formula

Part 1: Executive Summary & Chemical Identity

2-Allylpyrrolidine hydrochloride is a high-value chiral building block used extensively in the synthesis of nitrogen-containing heterocycles, particularly indolizidine and pyrrolizidine alkaloids. Its structural versatility arises from the reactive allyl group at the C2 position, which serves as a handle for Ring-Closing Metathesis (RCM), cross-coupling, or further functionalization.

Unlike its carboxylated cousin (allyl-proline), this molecule lacks the carboxylic acid moiety, making it a distinct scaffold for generating basic amine pharmacophores. It exists primarily as a hydrochloride salt to ensure stability and solubility.

Chemical Specifications

The following data represents the core specifications for the hydrochloride salt form.

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 2-(2-Propenyl)pyrrolidine HCl; 2-Allylpyrrolidinium chloride |

| CAS Number (Racemic) | 245725-70-6 |

| CAS Number (S-Isomer) | 197230-28-7 |

| CAS Number (R-Isomer) | 144043-17-4 |

| Molecular Formula | C₇H₁₄ClN (C₇H₁₃N[1][2] · HCl) |

| Molecular Weight | 147.65 g/mol |

| Free Base MW | 111.19 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |

| SMILES | C=CCC1CCCN1.Cl |

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 2-allylpyrrolidine generally proceeds via nucleophilic addition of an allyl organometallic reagent to an electrophilic imine or iminium ion species. Below are the two primary industry-standard protocols.

Protocol A: Nucleophilic Addition to 1-Pyrroline (Racemic Route)

This method is preferred for bulk synthesis when stereochemistry is not the primary constraint or when racemic resolution is planned later.

Mechanism: The reaction utilizes the in situ generation of 1-pyrroline (a cyclic imine) followed by the addition of allylmagnesium bromide. The Grignard reagent attacks the C=N bond, installing the allyl group at the C2 position.

Step-by-Step Workflow:

-

Precursor Preparation: 4-Chlorobutyronitrile is reduced (typically with DIBAL-H or via catalytic hydrogenation) to generate the transient 4-aminobutanal, which spontaneously cyclizes to form 1-pyrroline.

-

Grignard Addition: The crude 1-pyrroline solution is cooled to -78°C. Allylmagnesium bromide (1.2 equiv) in ether/THF is added dropwise.

-

Quench & Workup: The reaction is quenched with aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Salt Formation: The combined organic extracts are dried and treated with 4M HCl in dioxane to precipitate the this compound salt.

Protocol B: Stereoselective Synthesis from Proline (Chiral Pool Route)

For drug development requiring high enantiomeric excess (ee), the "Chiral Pool" approach starting from L-Proline or D-Proline is mandatory.

Mechanism: This route typically involves the anodic oxidation of a proline derivative (e.g., N-Boc-proline) to generate an N-acyliminium ion intermediate, which then undergoes stereoselective allylation.

Step-by-Step Workflow:

-

Decarboxylation/Protection: Start with N-Boc-L-proline. Perform electrochemical oxidation (Shono oxidation) to introduce a methoxy group at the C2 position, yielding N-Boc-2-methoxypyrrolidine.

-

Allylation: Treat the methoxy intermediate with allyltrimethylsilane (Sakurai reaction) in the presence of a Lewis acid (e.g., BF₃·OEt₂). The Lewis acid generates the N-acyliminium ion, which is attacked by the allyl silane from the less hindered face (typically trans to the C2 substituent if present, or controlled by the N-protecting group).

-

Deprotection: The N-Boc group is removed using TFA or HCl/Dioxane, yielding the enantiopure 2-allylpyrrolidine HCl.

Synthesis Visualization

The following diagram illustrates the mechanistic flow for the Grignard-based synthesis (Method A).

Figure 1: Synthetic pathway from acyclic precursor to this compound via Grignard addition.

Part 3: Applications in Drug Discovery

2-Allylpyrrolidine is not merely a solvent or simple reagent; it is a chiral scaffold used to construct complex bicyclic systems found in natural products and pharmaceutical candidates.

Indolizidine Alkaloid Synthesis

The most critical application of 2-allylpyrrolidine is as a precursor to indolizidines (fused 5,6-membered rings).

-

Mechanism: The nitrogen atom is functionalized with an alkene-containing chain (e.g., acryloyl chloride).

-

Ring-Closing Metathesis (RCM): A Grubbs catalyst is used to close the second ring between the C2-allyl group and the N-alkenyl group.

-

Target Molecules: Analogs of Castanospermine (antiviral/anticancer) and Swainsonine.

Aza-Prins Cyclization

The allyl group acts as a nucleophile in acid-catalyzed Aza-Prins reactions.

-

Workflow: Condensation of 2-allylpyrrolidine with an aldehyde generates an iminium ion.[3][4]

-

Cyclization: The alkene of the allyl group attacks the iminium ion, forming a new six-membered ring with high stereocontrol.

Peptidomimetics

Incorporation of 2-allylpyrrolidine into peptide chains introduces a constrained "kink" similar to proline but with an additional reactive handle (the allyl group) that can be used for "stapling" peptides via olefin metathesis to improve metabolic stability.

Application Logic Diagram

The following diagram maps the transformation of 2-allylpyrrolidine into advanced scaffolds.

Figure 2: Divergent synthesis pathways utilizing 2-allylpyrrolidine as a core scaffold.

Part 4: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent "caking" and hydrolysis risks over long periods.

-

Oxidation: The terminal alkene in the allyl group is susceptible to oxidation (e.g., by ozone or singlet oxygen) if left exposed to light and air for extended durations. Store in amber vials.

QC & Characterization

To validate the identity of the compound in-house, look for these key signals:

-

¹H NMR (D₂O or CDCl₃):

-

Allylic alkene: Multiplet at δ 5.7–5.9 ppm (1H, internal vinyl).

-

Terminal alkene: Two doublets/multiplets at δ 5.1–5.3 ppm (2H).

-

Methine (C2-H): A distinct multiplet around δ 3.5–3.8 ppm (shifted downfield due to N-proximity).

-

-

Mass Spectrometry (ESI+):

-

Expect a dominant peak at m/z 112.1 [M+H]⁺ (corresponding to the free base C₇H₁₃N).

-

References

-

BLD Pharm. (2024). This compound Product Specifications. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrolidine Derivatives. Retrieved from

-

ChemicalBook. (2024). Product Entry: (S)-2-Allylpyrrolidine Hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PMC3568666. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines: Recent Advances. Retrieved from

-

Reagentia. (2024). (S)-2-Allylpyrrolidine Hydrochloride Catalog Entry. Retrieved from

Sources

- 1. peptide.com [peptide.com]

- 2. 245725-70-6|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of α-Allyl Proline Hydrochloride in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Canonical – Engineering Peptides for Therapeutic Precision

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with high potency, selectivity, and metabolic stability is a paramount objective. While native peptides offer exquisite biological specificity, their inherent limitations, such as susceptibility to proteolysis and poor cell permeability, have historically hampered their clinical translation. The strategic incorporation of non-canonical amino acids has emerged as a powerful approach to overcome these hurdles. Among these, proline analogs are of particular interest due to the unique conformational constraints proline imparts on a peptide backbone.[1][2][3] This guide delves into the multifaceted applications of a particularly versatile proline surrogate: α-allyl proline hydrochloride. We will explore its synthesis, incorporation into peptide scaffolds, and its pivotal role in generating conformationally constrained and macrocyclic peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of α-allyl proline to engineer next-generation therapeutics.

The Rationale for Proline Analogs: The Case for α-Allyl Proline

Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, influencing the cis/trans isomerization of the preceding peptide bond and often inducing turns in the peptide's secondary structure.[1][2] These structural features are frequently critical for a peptide's interaction with its biological target. However, natural proline offers limited avenues for chemical modification. The introduction of an allyl group at the α-carbon of proline presents a trifecta of strategic advantages for the medicinal chemist:

-

Conformational Constraint: The quaternary α-carbon sterically hinders rotation, further rigidifying the peptide backbone and locking in a specific conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty of binding.

-

A Handle for Macrocyclization: The terminal double bond of the allyl group is a versatile chemical handle for intramolecular cyclization reactions. Macrocyclization is a widely employed strategy to enhance the stability, cell permeability, and potency of peptides by constraining them into a bioactive conformation.[4][5][6]

-

Post-Synthesis Diversification: The allyl group can be selectively modified after peptide synthesis, allowing for the introduction of various functionalities through reactions like thiol-ene "click" chemistry.[7][8][9] This enables the late-stage diversification of peptide libraries for structure-activity relationship (SAR) studies.

Synthesis of α-Allyl Proline Hydrochloride: A Stereoselective Approach

The utility of α-allyl proline in drug discovery necessitates a robust and stereocontrolled synthesis. While several methods for the synthesis of α-substituted prolines have been reported, a common strategy involves the asymmetric alkylation of a glycine equivalent.[10][11][12][13] The following protocol outlines a conceptual pathway for the enantioselective synthesis of (S)-α-allyl-proline.

Experimental Protocol: Asymmetric Synthesis of (S)-α-Allyl Proline

-

Preparation of the Chiral Glycine Enolate Equivalent: A common approach is the use of a Schöllkopf bis-lactim ether, derived from cyclo(L-Val-Gly), which serves as a chiral template. Deprotonation with a strong base, such as n-butyllithium, at low temperature (-78 °C) generates the chiral enolate.

-

Asymmetric Alkylation: The enolate is then reacted with allyl bromide. The bulky chiral auxiliary directs the incoming allyl group to the opposite face of the enolate, establishing the desired stereochemistry at the α-carbon.

-

Hydrolysis and Cyclization: Acidic hydrolysis of the bis-lactim ether reveals the α-allyl glycine derivative. Subsequent synthetic steps are employed to construct the pyrrolidine ring, often involving the protection of the amino group, activation of a side-chain carboxylate, and intramolecular cyclization.

-

Deprotection and Salt Formation: Final deprotection steps, followed by treatment with hydrochloric acid, yield the desired (S)-α-allyl proline hydrochloride.

Causality of Experimental Choices:

-

Chiral Auxiliary: The use of a chiral auxiliary like the Schöllkopf reagent is critical for establishing the stereochemistry of the quaternary α-carbon. The choice of auxiliary can be tuned to achieve the desired enantiomer.

-

Strong Base and Low Temperature: These conditions are necessary to ensure rapid and complete enolate formation while minimizing side reactions and racemization.

-

Acidic Hydrolysis: This step is crucial for cleaving the chiral auxiliary and liberating the free amino acid. The conditions must be carefully controlled to avoid degradation of the product.

Incorporation of α-Allyl Proline into Peptides: Solid-Phase Peptide Synthesis (SPPS)

α-Allyl proline hydrochloride can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

Experimental Protocol: Fmoc-SPPS with α-Allyl Proline

-

Resin Preparation: Swell a suitable solid support, such as Rink Amide resin, in a non-polar solvent like dichloromethane (DCM).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the growing peptide chain.

-

Amino Acid Coupling:

-

Dissolve Fmoc-(S)-α-allyl-proline-OH (the free acid form) in a suitable solvent, such as DMF.

-

Add a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality of Experimental Choices:

-

Coupling Reagents: Due to the steric hindrance of the quaternary α-carbon, a potent coupling reagent like HATU is often preferred to ensure efficient amide bond formation.

-

Extended Coupling Times: It may be necessary to extend the coupling time for α-allyl proline compared to standard amino acids to achieve complete incorporation.

-

Double Coupling: In some cases, a second coupling step may be required to drive the reaction to completion.

The Allyl Group as a Linchpin for Macrocyclization

The true power of α-allyl proline in drug discovery is realized in its application to the synthesis of macrocyclic peptides. Two predominant methods for cyclization via the allyl group are Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Cyclization.

Ring-Closing Metathesis (RCM)

RCM is a powerful reaction that forms a new carbon-carbon double bond between two existing alkenes, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).[14][15] To achieve cyclization, a second alkene-containing amino acid must be incorporated into the peptide sequence.

Experimental Workflow for RCM

Caption: Workflow for peptide macrocyclization via RCM.

Experimental Protocol: On-Resin RCM of an α-Allyl Proline-Containing Peptide

-

Peptide Synthesis: Synthesize the linear peptide on the solid support, incorporating Fmoc-α-allyl-proline-OH and another olefin-bearing amino acid (e.g., Fmoc-allylglycine-OH).

-

Resin Swelling: Swell the peptide-bound resin in a suitable solvent, such as DCM.

-

RCM Reaction: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in DCM to the resin and agitate at room temperature or with gentle heating.

-

Reaction Monitoring: Take small aliquots of the resin, cleave the peptide, and analyze by LC-MS to monitor the progress of the cyclization.

-

Catalyst Removal: Once the reaction is complete, wash the resin thoroughly to remove the ruthenium catalyst.

-

Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by RP-HPLC.

Causality of Experimental Choices:

-

Catalyst Choice: The choice of Grubbs' catalyst (first, second, or third generation) can significantly impact the efficiency of the RCM reaction. Second and third-generation catalysts are generally more active and have a broader substrate scope.

-

Solvent: DCM is a common solvent for RCM as it is relatively non-coordinating and effectively solubilizes the catalyst and peptide.

-

On-Resin vs. Solution-Phase RCM: On-resin RCM can be advantageous as it simplifies purification and can favor intramolecular cyclization due to the pseudo-dilution effect of the solid support.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions offer an alternative and highly efficient method for peptide macrocyclization.[7][11][16] This approach typically involves the intramolecular reaction of the allyl group with another functional group on the peptide, such as a thiol (from cysteine) or an aryl halide.

Experimental Workflow for Palladium-Catalyzed Cyclization

Sources

- 1. Classification of bioactive peptides: A systematic benchmark of models and encodings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery | MDPI [mdpi.com]

- 4. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. Macrocyclic Peptides as Protein-Protein Interaction Inhibitors – Pei Group [research.cbc.osu.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of alpha-Alkylproline Derivatives from a Chiral Borane-Amine Adduct: Inversion of Enantioselectivity in the Presence of a Crown Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

Methodological & Application

Application Note: Preparation of Indolizidine Alkaloids from 2-Allylpyrrolidine

[1][2]

Abstract & Strategic Overview

Indolizidine alkaloids (1-azabicyclo[4.3.0]nonanes) represent a privileged structural motif in drug discovery, serving as the core for potent glycosidase inhibitors (e.g., castanospermine, lentiginosine) and neuromuscular blockers. The fused 5,6-bicyclic system presents a synthetic challenge, particularly in establishing the bridgehead stereochemistry and functionalizing the piperidine ring.

This guide details the utilization of 2-allylpyrrolidine as a versatile "linchpin" precursor. By exploiting the latent reactivity of the C2-allyl tether, researchers can access the indolizidine core through two divergent, high-value protocols:

-

Ring-Closing Metathesis (RCM): For the rapid construction of the unsaturated indolizidine skeleton.

-

Aza-Prins Cyclization: For the stereoselective installation of hydroxyl/amino functionalities and ring closure in a single step.

Retrosynthetic Logic & Pathway Selection

The choice of protocol depends on the target oxidation state and substitution pattern.

-

Pathway A (RCM): Ideal for constructing the parent core or alkyl-substituted analogs (e.g., Indolizidine 167B). It relies on N-alkylation followed by ruthenium-catalyzed ring closure.

-

Pathway B (Aza-Prins): Ideal for library generation of 7-hydroxy or 7-amino indolizidines. It utilizes an acid-mediated "clip-cycle" strategy with aldehydes.

Figure 1: Divergent synthetic strategies from the common 2-allylpyrrolidine precursor.

Protocol A: Ring-Closing Metathesis (RCM)

Objective: Synthesis of the 1,2,3,5,8,8a-hexahydroindolizine core (precursor to Indolizidine 167B).

Mechanism & Rationale

The strategy involves attaching a second olefinic tether to the pyrrolidine nitrogen. Specifically, N-allylation creates a diene system where the two alkene termini are separated by a 4-atom chain (N-C-C=C). RCM closes the 6-membered piperidine ring, releasing ethylene.

Experimental Procedure

Step 1: N-Allylation of 2-Allylpyrrolidine

-

Reagents: 2-Allylpyrrolidine (1.0 equiv), Allyl bromide (1.1 equiv), Potassium carbonate (

, 2.0 equiv). -

Solvent: Acetonitrile (anhydrous).

-

Procedure:

-

Dissolve 2-allylpyrrolidine in acetonitrile (0.5 M).

-

Add finely ground

and allyl bromide. -

Heat to reflux (80 °C) for 4–6 hours. Monitor by TLC (stain with KMnO4).

-

Workup: Filter off solids, concentrate filtrate, and purify via flash chromatography (Hexanes/EtOAc).

-

Yield Target: >85% of N-allyl-2-allylpyrrolidine.

-

Step 2: Ring-Closing Metathesis

-

Reagents: N-Allyl-2-allylpyrrolidine (1.0 equiv), Grubbs Catalyst (2nd Generation, 2–5 mol%).

-

Solvent: Dichloromethane (DCM), degassed (0.01 M to 0.05 M to favor cyclization over polymerization).

-

Procedure:

-

Dissolve the diene in degassed DCM under Argon.

-

Add Grubbs II catalyst in one portion.

-

Stir at reflux (40 °C) for 2–12 hours. The solution will turn from red/brown to dark brown.

-

Quench: Add ethyl vinyl ether (excess) to deactivate the catalyst. Stir for 30 mins.

-

Purification: Concentrate and pass through a short pad of silica gel to remove ruthenium residues.

-

Product: 1,2,3,5,8,8a-Hexahydroindolizine.

-

Step 3: Hydrogenation (Optional for Saturated Core)

-

Conditions:

(1 atm), Pd/C (10 wt%), Methanol, RT, 2 h. -

Result: Indolizidine (saturated).

Protocol B: Aza-Prins Cyclization

Objective: Stereoselective preparation of 7-hydroxyindolizidines.

Mechanism & Rationale

This "one-pot" cascade is highly efficient. Condensation of an aldehyde with the secondary amine generates an iminium ion . This electrophilic species is intercepted by the pendant alkene (C2-allyl group) in a 6-endo-trig cyclization. The resulting carbocation is trapped by a nucleophile (water or solvent), forming the indolizidine ring with high diastereocontrol.

Figure 2: Mechanistic flow of the Aza-Prins cyclization.

Experimental Procedure

-

Reagents: 2-Allylpyrrolidine (1.0 equiv), Aldehyde (e.g., Formaldehyde or Benzaldehyde, 1.1–1.5 equiv), Trifluoroacetic acid (TFA, 1.0–2.0 equiv).

-

Solvent: Acetonitrile/Water (9:1 v/v) or DCM (if trapping with other nucleophiles).

-

Procedure:

-

Dissolve 2-allylpyrrolidine in the solvent mixture at 0 °C.

-

Add the aldehyde (use 37% aq. solution for formaldehyde).

-

Dropwise add TFA.

-

Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Workup: Basify with saturated

(pH > 8). Extract with DCM (3x). -

Purification: Flash chromatography (DCM/MeOH/NH4OH).

-

-

Stereochemistry Note: The reaction typically yields the trans-fused indolizidine with the hydroxyl group in an axial orientation relative to the piperidine ring, driven by the chair-like transition state.

Comparative Data & Optimization

| Parameter | RCM Protocol (Method A) | Aza-Prins Protocol (Method B) |

| Primary Output | Unsaturated Indolizidine Skeleton | Functionalized (7-OH) Indolizidine |

| Key Reagent | Grubbs II Catalyst | TFA / Mineral Acid |

| Atom Economy | Good (loss of ethylene) | Excellent (100% incorporation if water trapped) |

| Reaction Time | 2–12 Hours | 12–24 Hours |

| Stereocontrol | Depends on hydrogenation step | High (substrate controlled) |

| Common Pitfall | Catalyst poisoning; high dilution needed | Polymerization of iminium if too concentrated |

Troubleshooting Guide

-

RCM Stalls: If conversion is low, ensure the diene is strictly degassed. Oxygen rapidly deactivates ruthenium carbenes. Addition of Ti(OiPr)4 can sometimes sequester chelating impurities.

-

Aza-Prins Diastereomers: If diastereoselectivity is poor, lower the temperature to -20 °C or switch to a bulkier acid catalyst (e.g., camphor sulfonic acid).

References

-

Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. McCormack, M. P., & Waters, S. P. (2013). The Journal of Organic Chemistry.

-

An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. McCormack, M. P., & Waters, S. P. (2012).[1] Organic Letters.

-

Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Yu, R. T., Lee, E. E., Malik, G., & Rovis, T. (2009). Angewandte Chemie International Edition.

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination. Lindsley, C. W., et al. (2011). NIH/PubMed Central.

Application Notes and Protocols for Peptide Stapling Using 2-Allylproline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Twist on Peptide Conformational Control

Peptide stapling has emerged as a powerful strategy in drug discovery and chemical biology to constrain peptides into their bioactive conformations, typically an α-helix.[1][2][3][4] This is most commonly achieved by introducing two unnatural amino acids with olefinic side chains into a peptide sequence and covalently linking them through a ruthenium-catalyzed ring-closing metathesis (RCM).[2] The resulting hydrocarbon "staple" enhances proteolytic resistance, improves cell permeability, and increases target affinity by pre-organizing the peptide for binding.[4][5]

While α,α-disubstituted linear amino acids with alkenyl side chains, such as (S)-2-(4'-pentenyl)alanine (S5), are frequently used, this guide explores the unique potential of incorporating 2-allylproline derivatives . Proline is a unique proteinogenic amino acid known for its profound influence on peptide backbone conformation. Its cyclic side chain restricts the peptide backbone's flexibility and can induce specific turns or kinks. By functionalizing the C2 position of the proline ring with an allyl group, we introduce a reactive handle for RCM without compromising the inherent conformational rigidity of the proline scaffold.

This application note provides a comprehensive guide to the synthesis and application of 2-allylproline in peptide stapling, offering researchers a novel tool to craft peptides with unique structural and functional properties. The rigid pyrrolidine ring of 2-allylproline is hypothesized to provide a more defined conformational starting point for macrocyclization, potentially leading to more predictable and stable final structures compared to staples derived from flexible acyclic amino acids.

Synthesis of the Key Building Block: Fmoc-(S)-2-allylproline

The successful incorporation of 2-allylproline into a peptide via solid-phase peptide synthesis (SPPS) requires the N-α-Fmoc-protected derivative. While not as commonly available as other unnatural amino acids, Fmoc-(S)-2-allylproline can be synthesized from commercially available (S)-pyroglutamic acid. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of Fmoc-(S)-2-allylproline

This protocol is adapted from general methods for the synthesis of substituted proline derivatives.

Materials:

-

(S)-pyroglutamic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

Allyl bromide

-

Lithium diisopropylamide (LDA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Trifluoroacetic acid (TFA)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

Esterification of Pyroglutamic Acid:

-

Suspend (S)-pyroglutamic acid in methanol.

-

Cool to 0 °C and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

-

-

N-Boc Protection:

-

Dissolve the methyl ester in dichloromethane.

-

Add di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine or DMAP).

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction to isolate the N-Boc protected pyroglutamate methyl ester.

-

-

Allylation:

-

Prepare a solution of LDA in dry THF at -78 °C.

-

Slowly add a solution of the N-Boc protected pyroglutamate methyl ester in THF to the LDA solution.

-

After stirring for 1 hour at -78 °C, add allyl bromide.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

-

Hydrolysis and Decarboxylation:

-

The crude product from the previous step is hydrolyzed with aqueous base (e.g., LiOH) to open the lactam ring and hydrolyze the ester.

-

Acidification followed by heating will induce decarboxylation to yield N-Boc-(S)-2-allylproline.

-

-

Boc Deprotection and Fmoc Protection:

-

Treat the N-Boc-(S)-2-allylproline with TFA in DCM to remove the Boc protecting group.

-

After removal of the TFA, dissolve the resulting amino acid in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-Cl in a suitable organic solvent (e.g., dioxane or acetone).

-

Stir vigorously until the reaction is complete.

-

Acidify the reaction mixture and extract the Fmoc-(S)-2-allylproline.

-

Purify by column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-allylproline

The incorporation of Fmoc-(S)-2-allylproline into a peptide sequence follows standard Fmoc-SPPS protocols.[6][7][8] However, due to the sterically hindered nature of the α,α-disubstituted amino acid, extended coupling times and/or the use of more potent coupling reagents may be necessary.

Experimental Protocol: Automated Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-(S)-2-allylproline and another olefinic amino acid, e.g., Fmoc-(S)-pentenylalanine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 30-60 minutes.

-

Note: For the coupling of Fmoc-(S)-2-allylproline and the subsequent amino acid, a double coupling (repeating the coupling step) is recommended to ensure complete reaction.[9]

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.

On-Resin Ring-Closing Metathesis (RCM)

The key step in forming the hydrocarbon staple is the on-resin RCM reaction. This is typically performed using a first or second-generation Grubbs catalyst.

Experimental Protocol: On-Resin RCM

Materials:

-

Peptide-on-resin containing two olefinic side chains

-

Grubbs I or Grubbs II catalyst

-

1,2-Dichloroethane (DCE), anhydrous and degassed

-

Nitrogen or Argon gas

Procedure:

-

Resin Preparation: Swell the dried peptide-resin in anhydrous, degassed DCE for 30 minutes under an inert atmosphere (N₂ or Ar).

-

Catalyst Solution Preparation: In a separate vial, dissolve the Grubbs catalyst (10-20 mol% relative to the resin loading) in a minimal amount of degassed DCE to form a 5-10 mM solution.

-

RCM Reaction: Add the catalyst solution to the resin slurry. Agitate the mixture gently (e.g., by bubbling with N₂ or using a shaker) at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

-

Washing: After the first cycle, drain the catalyst solution and wash the resin thoroughly with DCE.

-

Second RCM Cycle: Repeat steps 2 and 3 to ensure complete cyclization.

-

Final Washing: Wash the resin extensively with DCE and then DCM to remove any residual catalyst.

-

Drying: Dry the resin under vacuum.

Peptide Cleavage, Purification, and Characterization

The final steps involve cleaving the stapled peptide from the resin, purifying it, and confirming its identity and structure.

Experimental Protocol: Cleavage and Purification

Materials:

-

Stapled peptide-on-resin

-

Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Cleavage: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

-

Collection: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold ether and dry.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Structural Characterization

Table 1: Techniques for Characterizing 2-Allylproline Stapled Peptides

| Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MALDI-TOF or ESI) | Confirm the molecular weight of the stapled peptide. | The observed mass should match the calculated mass of the cyclized product (linear peptide minus 28 Da for the loss of ethylene). |

| Analytical RP-HPLC | Assess the purity of the final peptide. | A single major peak indicates a high degree of purity. |

| Circular Dichroism (CD) Spectroscopy | Determine the secondary structure and helical content.[10] | A stapled peptide designed to be α-helical will show characteristic minima at ~208 and ~222 nm. The helicity can be compared to the linear precursor. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provide detailed 3D structural information.[11] | 2D NMR experiments (e.g., NOESY, TOCSY) can be used to solve the solution structure and confirm the conformation imposed by the 2-allylproline staple. |

Application Case Study: Targeting a Protein-Protein Interaction

While specific examples of peptides stapled with 2-allylproline are not yet abundant in the literature, we can conceptualize its application. Consider a peptide inhibitor of a protein-protein interaction that contains a critical proline-induced β-turn in its binding motif. Replacing this proline with 2-allylproline and introducing another olefinic amino acid at an appropriate position (e.g., i, i+3 or i, i+4) would allow for stapling. This could lock the peptide into its bioactive turn conformation, potentially leading to a significant increase in binding affinity and proteolytic stability.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling of 2-Allylproline | Steric hindrance of the α,α-disubstituted amino acid. | Use a more potent coupling reagent (e.g., HATU), increase the coupling time, and perform a double coupling. |

| Low RCM Efficiency | Catalyst deactivation; poor swelling of the resin in DCE. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst. Consider co-solvents like DMF to improve swelling. |

| Mixture of E/Z Isomers in the Staple | Catalyst choice and reaction conditions. | The E/Z ratio can sometimes be influenced by the catalyst generation and the specific peptide sequence. Characterize the mixture and, if necessary, try different catalysts (e.g., Grubbs II or Hoveyda-Grubbs catalysts). |

| Dimerization during RCM | High concentration of peptide on the resin. | Perform the RCM at a lower resin loading or with a slower addition of the catalyst. |

References

Sources

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 3. mdpi.com [mdpi.com]

- 4. explorationpub.com [explorationpub.com]

- 5. drughunter.com [drughunter.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: A Modular Approach to the Synthesis of Novel NNZ-2591 Analogs via an Allyl-Proline-Based Strategy

Abstract

NNZ-2591 (Ercanetide), a synthetic analog of the insulin-like growth factor 1 (IGF-1) metabolite cyclic glycine-proline (cGP), has shown significant promise in clinical trials for treating rare neurodevelopmental disorders such as Phelan-McDermid and Angelman syndromes[1][2][3]. Its core structure is a diketopiperazine derived from glycine and L-2-allylproline[4][5]. The development of novel analogs is a critical step in exploring the structure-activity relationship (SAR) to enhance therapeutic efficacy and pharmacokinetic properties. This guide provides a comprehensive, modular framework for the synthesis of NNZ-2591 analogs, leveraging the versatility of allyl-proline. We present a robust workflow combining solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrolactamization. Detailed, field-tested protocols for synthesis, purification, and characterization are provided to empower researchers in drug discovery and development.

Introduction: The Strategic Imperative for NNZ-2591 Analogs

NNZ-2591 functions by modulating critical pathways in the central nervous system, intending to restore normal connectivity and signaling between brain cells[6]. The molecule's distinct structure, cyclo-L-glycyl-L-2-allylproline, presents a unique scaffold for chemical modification[5]. The rationale for developing analogs is threefold:

-

Enhanced Potency and Selectivity: Subtle modifications to the diketopiperazine core can alter binding affinity to neurological targets.

-

Improved Pharmacokinetics: Adjusting lipophilicity and metabolic stability can optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved oral bioavailability and central nervous system penetration[2][7][8].

-

SAR Exploration: A systematic synthesis of analogs allows for a deeper understanding of which molecular features are essential for biological activity.

The use of an allyl-proline derivative is central to this synthetic strategy. The allyl group is not merely a structural component of the final molecule; its chemical reactivity can be harnessed for further diversification, and its steric bulk influences the conformational preference of the proline ring, which is critical in peptide structure.

Synthetic Strategy: A Modular Workflow

The synthesis of cyclic dipeptides like NNZ-2591 is a well-defined process that can be broken down into four key stages: linear peptide synthesis, cleavage from the solid support, solution-phase cyclization, and final purification/characterization[9][10][11]. Our approach utilizes the robust and highly automatable Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) methodology[12].

The choice of solution-phase cyclization is deliberate. While on-resin cyclization is possible, solution-phase cyclization after cleavage of the fully protected linear precursor often provides cleaner conversion and simplifies the purification of the final product. The key to successful solution-phase cyclization is the application of high-dilution principles to favor the desired intramolecular reaction over intermolecular polymerization[13].

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Protocol 3.1: Solid-Phase Synthesis of Linear Dipeptide Precursor (H-Gly-L-2-allylPro-OH)

This protocol details the manual synthesis on a 0.2 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.

Materials:

-

2-Chlorotrityl chloride resin (1.5 mmol/g loading)

-

Fmoc-L-2-allylproline (Fmoc-Pra-OH)

-

Fmoc-Glycine (Fmoc-Gly-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

(Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

Methanol (MeOH)

Procedure:

-

Resin Preparation:

-

Place 133 mg of 2-chlorotrityl chloride resin (0.2 mmol) in a fritted peptide synthesis vessel.

-

Swell the resin in 5 mL of DCM for 30 minutes with gentle agitation. Drain the solvent.

-

-

Loading of First Amino Acid (Fmoc-Pra-OH):

-

Dissolve 150 mg of Fmoc-Pra-OH (0.4 mmol, 2.0 eq) in 4 mL of DCM.

-

Add 139 µL of DIEA (0.8 mmol, 4.0 eq) to the amino acid solution and vortex briefly.

-

Add the solution to the swelled resin. Agitate at room temperature for 2 hours.

-

To cap any remaining active sites on the resin, add 0.5 mL of MeOH and agitate for 30 minutes.

-

Drain the vessel and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). A small sample can be taken for loading determination via Fmoc cleavage quantification.

-

-

Fmoc Deprotection (Cycle 1):

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes, then drain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of Second Amino Acid (Fmoc-Gly-OH):

-

In a separate vial, pre-activate the next amino acid. Dissolve 238 mg of Fmoc-Gly-OH (0.8 mmol, 4.0 eq) and 416 mg of PyBOP (0.8 mmol, 4.0 eq) in 4 mL of DMF.

-

Add 278 µL of DIEA (1.6 mmol, 8.0 eq) to the activation mixture. Vortex for 1 minute.

-

Add the activated amino acid solution to the resin. Agitate for 1.5 hours at room temperature.

-

Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue coupling for another hour.

-

Drain the vessel and wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection (Cycle 2):

-

Repeat step 3 to remove the N-terminal Fmoc group from the glycine residue.

-

After the final washes, wash the resin with MeOH (2x) and dry thoroughly under high vacuum for at least 2 hours.

-

Protocol 3.2: Cleavage of the Linear Dipeptide from Resin

Causality: 2-chlorotrityl resin is chosen for its acid lability, allowing the peptide to be cleaved with all side-chain protecting groups intact (if any were used) and preserving the C-terminal carboxylic acid, which is essential for the subsequent cyclization[14].

Procedure:

-

Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.

-

Add 5 mL of the cleavage cocktail to the dried peptide-resin. Agitate gently for 2 minutes.

-

Drain the solution into a round-bottom flask containing 1 mL of pyridine (to neutralize the TFA).

-

Repeat the cleavage step 4-5 times, collecting the filtrate each time.

-

Concentrate the combined filtrates in vacuo to obtain the crude linear dipeptide, H-Gly-Pra-OH, as an oily residue.

Protocol 3.3: Solution-Phase Cyclization (Macrolactamization)

Causality: This step is performed under high dilution to ensure the reactive N- and C-termini of a single molecule find each other, rather than reacting with other molecules in solution (intermolecular polymerization)[13][15]. HATU is an efficient coupling reagent known to minimize racemization, which is critical for maintaining stereochemical integrity[11].

Procedure:

-

Place the crude linear dipeptide from Protocol 3.2 under high vacuum for 1 hour to remove residual solvents.

-

Dissolve the crude peptide in a mixture of DCM and DMF (4:1 v/v) to a final concentration of 1 mM (0.2 mmol in 200 mL).

-

In a separate vial, dissolve HATU (3-(Di-methylamino-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)-N-methyl-methanaminium hexafluorophosphate N-oxide) (114 mg, 0.3 mmol, 1.5 eq) in 2 mL of DMF.

-

Add the HATU solution to the vigorously stirred peptide solution.

-

Add DIEA (105 µL, 0.6 mmol, 3.0 eq) dropwise to the reaction mixture over 5 minutes.

-

Allow the reaction to proceed at room temperature for 4-6 hours.

-

Self-Validation Check: Monitor the reaction progress by taking a small aliquot, quenching with a drop of water, and analyzing via LC-MS to observe the consumption of the linear precursor (starting material) and the appearance of the cyclic product.

-

Once the reaction is complete, concentrate the solvent in vacuo to yield the crude cyclic peptide.

Protocol 3.4: Purification by Preparative RP-HPLC

Procedure:

-

Dissolve the crude product in a minimal amount of DMSO or DMF.

-

Purify the material using a preparative C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

-

Gradient: A typical gradient would be 5-65% Solvent B over 40 minutes, but this must be optimized based on the hydrophobicity of the specific analog.

-

Monitor the elution at 214 nm and 280 nm[16].

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity of the fractions using analytical LC-MS.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Protocol 3.5: Analytical Characterization

The purified analog must be rigorously characterized to confirm its identity, purity, and structure.

-

Analytical LC-MS:

-

Purpose: Confirm molecular weight and assess purity.

-

Method: Use a C18 analytical column with a fast gradient (e.g., 5-95% ACN/water with 0.1% formic acid over 10 minutes). Formic acid is preferred for MS compatibility as it causes less ion suppression than TFA[17].

-

Expected Result: A single major peak in the chromatogram (>95% purity) with a corresponding mass spectrum showing the correct [M+H]⁺ ion for the target analog.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural confirmation.

-

Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Expected Result: The spectra should show characteristic peaks for the allyl group (vinylic protons ~5-6 ppm) and the diketopiperazine ring structure, confirming the final covalent structure.

-

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results for the synthesis of a Gly-Pra based NNZ-2591 analog.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.4 - 0.7 mmol/g | Determined by UV quantification of Fmoc cleavage. |

| Coupling Efficiency | >99% | Monitored by Kaiser test for primary amines[18]. |

| Crude Linear Peptide Yield | 85 - 95% | Based on initial resin loading. |

| Cyclization Efficiency | 60 - 80% | Highly dependent on dilution and purity of linear precursor. |

| Final Purified Yield | 25 - 40% | Overall yield after HPLC purification and lyophilization. |

| Final Purity (HPLC) | >98% | Essential for biological assays. |

| Identity Confirmation | Correct [M+H]⁺ | Confirmed by high-resolution mass spectrometry. |

Troubleshooting and Expert Insights

| Problem | Probable Cause | Recommended Solution |

| Low Cyclization Yield | Intermolecular polymerization; Impure linear precursor. | Ensure high dilution (≤ 1 mM). Purify the linear peptide via flash chromatography before cyclization if it contains significant impurities. |

| Epimerization/Racemization | Over-activation during coupling/cyclization; Strong base. | Use a modern coupling reagent like HATU or COMU. Minimize the amount of DIEA used and ensure it is added last to the activation mixture. |

| Poor HPLC Peak Shape | Peptide aggregation; Secondary interactions with column. | Increase column temperature (40-50°C). Use TFA as an ion-pairing agent. Ensure complete dissolution of the sample before injection[16]. |

| Incomplete Cleavage | Insufficient cleavage time or reagent volume. | Increase the number of cleavage treatments or the duration of each treatment. Ensure the resin is not overly dry and clumping. |

References

- Vertex AI Search. (2026, January 12). Published Phase 2 Data Highlight Potential of NNZ-2591 in Phelan-McDermid Syndrome.

- Vertex AI Search. (2022, January 4).

- Vertex AI Search. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.

- Vertex AI Search. (n.d.). NNZ-2591 as a Potential Therapeutic for Children with PWS.

- Vertex AI Search. (2025, December 30).

-

Angelman Syndrome Foundation. (n.d.). Neuren's Investigational NNZ-2591 Rescues Motor and Cognitive Functions, Mouse Study Shows. Available from: [Link]

- Patsnap Synapse. (2025, December 20).

- International Journal of Science and Research Archive. (2025, February 24).

- Benchchem. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).

- Vertex AI Search. (2022, January 4). Neuren Pharmaceuticals Ltd.

- Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis.

- Chemical Reviews. (n.d.). Ligation Technologies for the Synthesis of Cyclic Peptides.

- Vertex AI Search. (n.d.). 6.8 Synthesis of Cyclic Peptides.

-

National Center for Biotechnology Information. (2025, January 20). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. Available from: [Link]

-

ACS Publications. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry. Available from: [Link]

-

PubMed. (2025, January 10). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available from: [Link]

-

PubChem. (n.d.). Nnz-2591 | C10H14N2O2 | CID 11735696. Available from: [Link]

- Thermo Fisher Scientific. (n.d.).

- Vertex AI Search. (n.d.). Alloc Protecting Group Removal Protocol.

- Vertex AI Search. (n.d.).

- AdisInsight. (2025, October 31). NNZ 2591.

- Neurology. (2025, December 23). NNZ-2591 in Children and Adolescents With Phelan-McDermid Syndrome.

-

Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

- Vertex AI Search. (2022, December 3).

-

Neuren Pharmaceuticals. (n.d.). Science Behind Neuren's Products. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE) | Request PDF. Available from: [Link]

- Biovera. (2024, November 13).

- PDF Free Download. (n.d.). Synthesis of Cyclic Proline-Containing Peptides via Ring-Closing.

- BioPharmaSpec. (n.d.).

- Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

-

National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides - PMC. Available from: [Link]

- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

- Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Vertex AI Search. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. Available from: [Link]

-

Gilson. (n.d.). The Role of Peptide Purification in Modern Drug Discovery Research. Available from: [Link]

- Vertex AI Search. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.

-

Wikipedia. (n.d.). Ercanetide. Available from: [Link]

-

ACS Publications. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. Available from: [Link]

-

MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification. Available from: [Link]

- Neuren Pharmaceuticals. (n.d.). Safety, Efficacy, and Exposure‑Response of NNZ‑2591, a Synthetic Analog of Cyclic Glycine‑Proline (cGP), an IGF‑1 Metab.

-

YouTube. (2021, January 2). Background on Neuren Pharmaceuticals and NNZ 2591 Larry Glass 2020 FAST Science Summit. Available from: [Link]

Sources

- 1. neurologylive.com [neurologylive.com]

- 2. cureangelman.org.uk [cureangelman.org.uk]

- 3. neurology.org [neurology.org]

- 4. NNZ-2591 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Nnz-2591 | C10H14N2O2 | CID 11735696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angelman.org [angelman.org]

- 7. m.youtube.com [m.youtube.com]

- 8. cureangelman.org.uk [cureangelman.org.uk]

- 9. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]

- 10. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]

- 11. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biovera.com.au [biovera.com.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. biovera.com.au [biovera.com.au]

- 17. lcms.cz [lcms.cz]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Pyrrolidine Hydrochloride Salts

Welcome to the Technical Support Center for the purification of hygroscopic pyrrolidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining and maintaining the purity of these valuable chemical entities. Pyrrolidine and its derivatives are crucial building blocks in numerous pharmaceuticals.[1][2][3] Their hydrochloride salts offer a stable, solid form for handling and storage.[4] However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant purification and handling challenges.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of hygroscopic pyrrolidine hydrochloride salts, offering insights into their causes and providing actionable solutions.

Issue 1: The purified salt is a sticky solid or an oil, not a crystalline powder.

-

Probable Cause: The most likely culprit is the presence of excess water. Hygroscopic salts can attract enough atmospheric moisture to dissolve themselves, a phenomenon known as deliquescence.[7] Residual solvent from the purification process can also contribute to this issue.

-

Solution:

-

Rigorous Drying: Ensure your product is thoroughly dried under high vacuum, preferably with gentle heating. The temperature should be high enough to remove water and residual solvent but well below the compound's melting or decomposition point. A vacuum oven is ideal for this purpose.[8]

-

Azeotropic Distillation: If water is a persistent issue, consider an azeotropic distillation. By dissolving the salt in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), you can effectively remove the water by distillation.[9][10][11]

-

Inert Atmosphere: All handling of the purified, dry salt should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent reabsorption of moisture.[12]

-

Issue 2: The salt appears pure by NMR, but the yield is significantly over 100%.

-

Probable Cause: This is a classic indicator of the presence of water or residual solvent in your final product. These will contribute to the overall mass but may not be readily apparent in the NMR spectrum, especially if deuterated water (D₂O) is used as the solvent or if the residual solvent peak is obscured.

-

Solution:

-

Quantitative Analysis: Use analytical techniques that can quantify water and solvent content. Karl Fischer titration is the gold standard for water determination. Gas Chromatography (GC) can be used to identify and quantify residual solvents.[13][14]

-

Thermogravimetric Analysis (TGA): TGA can reveal the loss of volatiles (water and solvent) upon heating, providing a quantitative measure of their presence.

-

Re-purification and Drying: Based on the analytical results, re-purify if necessary and implement a more stringent drying protocol as described in Issue 1.

-

Issue 3: Recrystallization fails to produce crystals, or the product "oils out."

-

Probable Cause:

-

Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the polarity difference between the hot and cold solvent may not be sufficient to induce crystallization.[15][16][17]

-

Presence of Impurities: Certain impurities can act as "crystal poisons," inhibiting the formation of a crystal lattice.

-

Supersaturation: The solution may be supersaturated, requiring a nucleation event to initiate crystallization.[17]

-

-

Solution:

-

Solvent Screening: Systematically screen for suitable recrystallization solvents. An ideal solvent will dissolve the salt completely at an elevated temperature but have very low solubility at cooler temperatures.[15] Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures like ethanol/diethyl ether or isopropanol/hexane.[18]

-

Induce Crystallization:

-

Seeding: Introduce a small crystal of the pure product into the cooled solution.

-

Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create a rough surface for nucleation.[16]

-

Cooling: If crystallization does not occur at room temperature, gradually cool the solution in an ice bath or refrigerator.[16][17]

-

-

Charcoal Treatment: If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution before filtration.[18]

-

Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic pyrrolidine hydrochloride salts?

A1: The key is to minimize exposure to atmospheric moisture.[5] Store the salt in a tightly sealed container, preferably within a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide.[6][7] For long-term storage or for highly sensitive compounds, storing under an inert atmosphere (e.g., in a nitrogen-filled glovebox or a sealed ampoule) is recommended.[12]

Q2: How can I accurately weigh a hygroscopic salt for a reaction?

A2: Speed and a controlled environment are crucial.[19] If possible, perform the weighing inside a glovebox with a controlled, low-humidity atmosphere. If a glovebox is unavailable, work quickly. Have all your equipment ready. Use a weighing boat and tare the balance. Add the approximate amount of salt, record the weight, and immediately transfer it to your reaction vessel. For highly accurate measurements, consider preparing a stock solution in a suitable anhydrous solvent and dosing the reaction by volume.

Q3: My pyrrolidine hydrochloride salt is contaminated with the free base. How can I remove it?

A3: The difference in solubility between the salt and the free base can be exploited. The free base is generally more soluble in non-polar organic solvents, while the hydrochloride salt is more soluble in polar solvents. You can wash the solid salt with a non-polar solvent in which the free base is soluble but the salt is not, such as diethyl ether or hexane.[18] Alternatively, dissolve the mixture in a minimal amount of a polar solvent (like water or methanol), then add a less polar solvent to precipitate the salt, leaving the more soluble free base in the mother liquor.

Q4: What analytical techniques are best for assessing the purity of my pyrrolidine hydrochloride salt?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying organic impurities.[20]

-

Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[13][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct proton or carbon signals.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity for identifying and quantifying impurities, even at very low levels.[20]

-

Karl Fischer Titration: The most accurate method for determining water content.

Experimental Protocols

Protocol 1: Recrystallization of Pyrrolidine Hydrochloride

This protocol outlines a general procedure for the recrystallization of a pyrrolidine hydrochloride salt. The choice of solvent is critical and may require optimization.

Objective: To purify a solid pyrrolidine hydrochloride salt by removing soluble impurities.

Materials:

-

Crude pyrrolidine hydrochloride salt

-

Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture such as ethanol/diethyl ether)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Solvent Selection: In a test tube, add a small amount of the crude salt and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the salt when hot but not when cold.[15]

-

Dissolution: Place the crude salt in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture with stirring until the salt is fully dissolved. Add the solvent dropwise to ensure you are using the minimum amount necessary to achieve dissolution at the boiling point.[16]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger crystals.[17] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[17]

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.[15]

-

Drying: Dry the crystals thoroughly under high vacuum. A vacuum oven is recommended.

Protocol 2: Azeotropic Removal of Water

This protocol is for drying a pyrrolidine hydrochloride salt that is persistently wet.

Objective: To remove water from a hygroscopic salt using azeotropic distillation.

Materials:

-

Wet pyrrolidine hydrochloride salt

-

Toluene or another suitable azeotrope-forming solvent

-

Round-bottom flask

-

Dean-Stark apparatus or a similar setup for azeotropic distillation

-

Condenser

-

Heating mantle

-

Inert gas source (e.g., nitrogen or argon)

Procedure:

-

Setup: Assemble the distillation apparatus (round-bottom flask, Dean-Stark trap, and condenser) under an inert atmosphere.

-

Dissolution/Suspension: Add the wet salt to the round-bottom flask, followed by toluene. The salt may not fully dissolve, which is acceptable.

-

Distillation: Heat the mixture to reflux. The toluene-water azeotrope will distill, and upon condensation, the water will separate and collect in the Dean-Stark trap, while the toluene will return to the flask.

-

Completion: Continue the distillation until no more water collects in the trap.

-

Isolation: Allow the mixture to cool. The anhydrous salt can be isolated by filtration or by removing the toluene under reduced pressure. Ensure all subsequent handling is under anhydrous conditions.

Visualizations

Caption: General workflow for the purification of hygroscopic pyrrolidine hydrochloride salts.

Caption: Troubleshooting decision tree for common purification issues.

Data Summary

| Parameter | Recommended Technique/Condition | Rationale |

| Water Content Analysis | Karl Fischer Titration | High accuracy and specificity for water quantification. |

| Residual Solvent Analysis | Gas Chromatography (GC) | Excellent for separating and quantifying volatile organic compounds.[13][20] |

| Drying Method | High Vacuum Oven | Efficiently removes water and residual solvents under controlled temperature.[8] |

| Handling Environment | Inert Atmosphere (Glovebox/Schlenk Line) | Prevents moisture re-absorption by the anhydrous product.[12] |

| Storage | Sealed container in a desiccator | Protects the purified salt from atmospheric humidity during storage.[5][6][7] |

References

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

-

The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]

-

The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

-

How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? - ResearchGate. [Link]

-

How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

-

HCl recovery using azeotrope shifters - SGL Carbon. [Link]

- Recovery of anhydrous hci from aqueous azeotropes by plural stage distillation - Google P

-

Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. [Link]

- Hygroscopic salts and their preparation - Google P

-

Chiral pyrrolidinium salts derived from menthol as precursor - Synthesis and properties. [Link]

-

Recovery of Azeotropic mixture of Hydrochloric Acid and Water | DOCX - Slideshare. [Link]

-

Drying salts with HCl solution - Chemistry Stack Exchange. [Link]

-